N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
Description
N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide (CAS: 921143-49-9) is a synthetic organic compound with the molecular formula C20H20ClN5O3 and a molecular weight of 413.9 g/mol . Its structure features:
- A tetrazole ring substituted with a 4-chlorophenyl group at the 1-position.
- A methyl group linking the tetrazole to an acetamide moiety.
- A 2,2-dimethyl-2,3-dihydrobenzofuran unit connected via an ether-oxygen to the acetamide.
The compound’s Smiles notation (CC1(C)Cc2cccc(OCC(=O)NCc3nnnn3-c3ccc(Cl)cc3)c2O1) highlights its hybrid architecture, combining aromatic, heterocyclic, and oxygenated motifs.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3/c1-20(2)10-13-4-3-5-16(19(13)29-20)28-12-18(27)22-11-17-23-24-25-26(17)15-8-6-14(21)7-9-15/h3-9H,10-12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWIJJDEPBKJLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a synthetic organic compound characterized by its unique structural features, including a tetrazole ring and a substituted benzofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure
The compound can be described using its IUPAC name and chemical formula:
- IUPAC Name : this compound
- Chemical Formula : CHClNO
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Tetrazole Ring : This can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide.
- Attachment of the Benzofuran Moiety : The benzofuran derivative is introduced through a nucleophilic substitution reaction involving the appropriate alkyl halide.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups in biological systems, allowing for effective binding and modulation of enzymatic activity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Similar compounds have shown significant anti-inflammatory effects in various models, such as carrageenan-induced paw edema in rats .
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties, making it a candidate for further investigation in this area.
- Cytotoxic Effects : Preliminary studies indicate that related compounds exhibit cytotoxic activity against human cancer cell lines, suggesting that this compound may also possess similar properties .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Functional Groups
The compound shares structural motifs with several acetamide- and heterocycle-containing derivatives. Below is a comparative analysis based on molecular features, spectroscopic data, and substituent effects:
Table 1: Structural and Spectroscopic Comparison
Key Differences and Implications
a) Heterocyclic Core Variations
- Tetrazole vs. Triazole: The target compound’s tetrazole ring (five-membered, four nitrogen atoms) differs from the 1,2,3-triazole in compound 6m . Triazoles, while less acidic, offer greater metabolic stability in some contexts .
- Benzofuran vs. Naphthalenyloxy : The 2,2-dimethyl-2,3-dihydrobenzofuran in the target compound introduces rigidity and lipophilicity, whereas the naphthalenyloxy group in 6m and 7a provides extended π-conjugation, possibly influencing UV absorption or binding affinity .
b) Substituent Effects
- Its absence in 7a (replaced by phenyl) may alter solubility and steric interactions .
- Dimethyl-Dihydrobenzofuran : The geminal dimethyl group in the dihydrobenzofuran moiety enhances steric hindrance, possibly reducing rotational freedom compared to the naphthalenyloxy group in 6m .
c) Spectroscopic Signatures
- IR Spectroscopy : The target compound’s IR spectrum would likely show peaks for –NH (tetrazole, ~3291 cm⁻¹), C=O (acetamide, ~1678 cm⁻¹), and –C–Cl (785 cm⁻¹), aligning with data from 6m . Differences in –C–O stretching (dihydrobenzofuran vs. naphthalenyloxy) could distinguish these compounds.
- NMR Analysis : While direct NMR data for the target compound are unavailable, demonstrates that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For example, the dihydrobenzofuran’s methyl groups may shield nearby protons, causing upfield shifts compared to naphthalenyloxy derivatives .
Physicochemical and ADMET Considerations
- Molecular Weight and Lipophilicity : The target compound (MW 413.9) is heavier than 6m (MW 393.11) due to the dihydrobenzofuran unit. The dimethyl groups may increase logP, suggesting greater membrane permeability than naphthalenyloxy analogs .
- Lumping Strategy : Per , compounds with shared acetamide and aryl motifs (e.g., target, 6m, 7a) could be grouped for predictive modeling of reactivity or toxicity. However, heterocycle-specific properties (e.g., tetrazole acidity) warrant individual evaluation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing acetamide derivatives with tetrazole and dihydrobenzofuran moieties?
- Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition between azides and alkynes. For example, a copper-catalyzed (Cu(OAc)₂, 10 mol%) reaction in a 3:1 t-BuOH/H₂O solvent system at room temperature for 6–8 hours, followed by extraction with ethyl acetate and recrystallization in ethanol .
- Key Steps : Monitor reaction progress via TLC (hexane:ethyl acetate = 8:2), purify via recrystallization, and confirm structure using IR (C=O at ~1670 cm⁻¹) and NMR (e.g., –OCH₂ protons at δ ~5.4 ppm in DMSO-d₆) .
Q. How should researchers handle safety and storage of halogenated acetamide derivatives?
- Protocols : Use gloves and eye protection; avoid inhalation or skin contact. In case of exposure, rinse with water and consult a physician. Store in a cool (2–8°C), dry environment, and follow hazard codes P201 (obtain specialized instructions) and P210 (avoid ignition sources) .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- TLC for reaction monitoring.
- IR spectroscopy to confirm carbonyl (C=O) and tetrazole (C–N) functional groups.
- NMR (¹H/¹³C) to resolve aromatic protons (δ 7.2–8.6 ppm) and acetamide methylene groups (δ ~5.4 ppm).
- HRMS for molecular ion validation (e.g., [M+H]⁺ calculated vs. observed) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Strategies : Use Design of Experiments (DoE) or Bayesian optimization to systematically vary parameters (catalyst loading, solvent ratio, temperature). For example, flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction kinetics and scalability .
- Case Study : Adjusting Cu(OAc)₂ concentration from 5–15 mol% in cycloaddition reactions may resolve low yields due to incomplete azide-alkyne coupling .
Q. How to address contradictions in spectral data (e.g., unexpected NMR shifts)?
- Troubleshooting :
- Solvent Effects : DMSO-d₆ vs. CDCl₃ can cause proton shifts (e.g., –NH peaks at δ ~10–11 ppm in DMSO).
- Impurities : Recrystallize repeatedly or use column chromatography if unexpected signals persist.
- Dynamic Effects : Rotameric equilibria in acetamide methylene groups may split peaks; use variable-temperature NMR .
Q. What computational tools aid in predicting molecular interactions or stability?
- Approach : Apply density functional theory (DFT) to model electronic properties of the tetrazole ring or use molecular docking to explore potential biological targets (e.g., enzyme binding pockets). PubChem-derived InChI keys (e.g., OXKUJGWQJXBBAA-UHFFFAOYSA-N) facilitate database searches for analogous structures .
Q. How to design alternative synthetic routes for scalability or green chemistry?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
